N-(4-fluorophenyl)-2-naphtho[2,1-b]furanylacetamide
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Overview
Description
N-(4-fluorophenyl)-2-naphtho[2,1-b]furanylacetamide is an organic compound characterized by the presence of a fluorophenyl group and a naphthofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-naphtho[2,1-b]furanylacetamide typically involves the reaction of 4-fluoroaniline with 2-naphtho[2,1-b]furan-2-carboxylic acid. The reaction is carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under mild conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using automated reactors and continuous flow systems. The use of high-throughput screening methods can help in identifying the most efficient reaction conditions, thereby increasing the yield and purity of the compound. Additionally, solvent recycling and waste minimization techniques can be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-naphtho[2,1-b]furanylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
N-(4-fluorophenyl)-2-naphtho[2,1-b]furanylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-naphtho[2,1-b]furanylacetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell proliferation. The exact molecular pathways involved depend on the specific application and target enzyme .
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-2-hydroxy-N-isopropylacetamide
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
Uniqueness
N-(4-fluorophenyl)-2-naphtho[2,1-b]furanylacetamide stands out due to its unique naphthofuran structure, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific molecular interactions are required. Additionally, the presence of the fluorophenyl group enhances its stability and bioavailability compared to similar compounds .
Properties
Molecular Formula |
C20H14FNO2 |
---|---|
Molecular Weight |
319.3 g/mol |
IUPAC Name |
2-benzo[e][1]benzofuran-1-yl-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C20H14FNO2/c21-15-6-8-16(9-7-15)22-19(23)11-14-12-24-18-10-5-13-3-1-2-4-17(13)20(14)18/h1-10,12H,11H2,(H,22,23) |
InChI Key |
TZEXJWHTUALCQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CO3)CC(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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